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Comparative Profile: Imipramine vs. Desipramine

The table below summarizes the core characteristics of imipramine and its active metabolite, desipramine.

Feature

Imipramine

Desipramine

Drug Class

Primary Role

Key Metabolic Pathways

Primary Action

Elimination Half-life

Protein Binding

Bioavailability

Tricyclic Antidepressant (TCA)

Parent Drug

CYP2C19, CYP2D6, CYP1A2 [3]

Serotonin and Norepinephrine
Reuptake Inhibition

~20 hours [1] [3]

~86% [3]

94-96% [3]

Tricyclic Antidepressant (TCA) [1]

Active Metabolite of Imipramine [2]

[3]
CYP2D6 [4]

Primarily Norepinephrine
Reuptake Inhibition [3]

~22 hours [1]

Information not supplied in search
results

Information not supplied in search
results
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Feature Imipramine Desipramine

Active Hydroxylated Yes (e.g., 2-OH-imipramine) Yes (e.g., 2-OH-desipramine) [5]
Metabolites [6]

Clinical Applications (per  Depression, Panic Disorder, Depression, ADHD, Irritable Bowel
sources) Enuresis [1] [3] Syndrome [1]

Pharmacodynamic and Binding Activity

The distinct clinical effects of imipramine and desipramine arise from their different affinities for molecular
targets. Desipramine is a more potent and selective norepinephrine reuptake inhibitor, while imipramine has
a more balanced effect on serotonin and norepinephrine systems [3]. The following table shows their binding

affinity (Ki in nM) for key targets; a smaller Ki value indicates stronger binding.

Target Imipramine (Ki, nM) Desipramine (Ki, nM)
Serotonin Transporter (SERT) 1.3-1.413] 17.6 - 163 [3]
Norepinephrine Transporter (NET) 20 - 37 [3] 0.63-3.5[3]
Dopamine Transporter (DAT) 8500 [3] 3190 [3]

Histamine H1 Receptor 7.6 - 37 [3] 60 - 110 [3]
Muscarinic Acetylcholine Receptor (mACh) 46 [3] 66 - 198 [3]

Alpha-1 Adrenergic Receptor 32 [3] 23 -130[3]

This binding profile explains side effects: high affinity for H1 and mACh receptors is linked to sedative and

anticholinergic effects (e.g., dry mouth, constipation) common to TCAs [3].

Experimental Protocols and Key Data
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For research replication and analysis, here are methodologies from key studies.

In Vitro Metabolism and Metabolite Exposure Prediction

A study used in vitro data with Physiologically-Based Pharmacokinetic (PBPK) modeling to predict

desipramine exposure after imipramine administration [4].

¢ Objective: To predict the exposure of the active metabolite desipramine in humans following
imipramine administration, particularly in different CYP2D6 metabolizer phenotypes.
e Experimental Workflow:

o In Vitro Incubation: Imipramine was incubated with pooled human liver microsomes (HLMs)
and cryopreserved human hepatocytes from multiple donors.

o Metabolite Profiling: Metabolites were identified and quantified using liquid chromatography-
mass spectrometry (LC-MS) to determine the fraction of the parent drug converted to
desipramine and other metabolites [4].

o Data Input for Modeling: Key parameters like intrinsic clearance (CL;,,), fraction unbound, and
membrane permeability were measured in vitro for both imipramine and desipramine [4].

o PBPK Modeling: These in vitro data were integrated into a PBPK model to simulate and
predict the plasma concentration-time profiles of both compounds in populations of CYP2D6
extensive metabolizers (EMs) and poor metabolizers (PMs) [4].

The experimental workflow for this study can be visualized as follows:
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Study Start
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Metabolite Profiling via LC-MS
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CLint, Fraction Unbound, Permeability

PBPK Model Development
and Population Simulation

Predicted Exposure in
CYP2D6 EMs and PMs

Click to download full resolution via product page

¢ Key Findings: The model predicted that in CYP2D6 Poor Metabolizers, the conversion of
imipramine to desipramine is reduced, leading to altered exposure ratios of the parent drug and its
metabolite [4].

In Vitro Enzyme Interaction Study

A 1997 study investigated a novel, non-monoamine mechanism of action for both compounds [7] [8].

¢ Objective: To characterize the interaction of imipramine and desipramine with enkephalin-degrading
enzymes in the brain.
e Methodology:
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o The effects of both drugs were tested on two membrane-bound enkephalin-degrading
aminopeptidases (aminopeptidase M and aminopeptidase MII) isolated from rat brain [7] [8].
o Enzyme kinetic analysis was performed to determine the mechanism and potency of inhibition.
¢ Results: Both imipramine and desipramine reversibly inhibited aminopeptidase MIl but did not affect
aminopeptidase M. Kinetic analysis suggested the enzyme has two different binding sites for each
drug, resulting in a mixed-type inhibition [7] [8]. This suggests a potential role for the opioid system in
their antidepressant mechanism.

Clinical and Pharmacokinetic Considerations

e Impact of Genetics: CYP2D6 phenotype significantly impacts pharmacokinetics. In poor
metabolizers, the systemic availability of imipramine is increased, and the intrinsic clearance of
desipramine is substantially reduced [5] [6].

¢ Nonlinear Pharmacokinetics: Desipramine can exhibit nonlinear pharmacokinetics at steady-state
plasma concentrations above 150 pg/L, which is not associated with age or sex but with the metabolic
ratio of desipramine to its own metabolite [5] [6].

¢ Clinical Response Correlation: An older clinical study found that depressed patients who responded
well to imipramine had nearly double the plasma levels of imipramine and desipramine compared to
non-responders, with a significantly higher imipramine/desipramine ratio among responders [2].
This underscores the importance of the parent compound in therapeutic efficacy.

¢ Activity of Metabolites: The hydroxylated metabolites (e.g., 2-hydroxyimipramine and 2-
hydroxydesipramine) are believed to possess both antidepressant and cardiotoxic activity, which is
particularly relevant in overdose and for the elderly [5] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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